molecular formula C34H39ClN4O6 B612181 Simmitecan CAS No. 1247847-78-4

Simmitecan

カタログ番号: B612181
CAS番号: 1247847-78-4
分子量: 635.1 g/mol
InChIキー: UWNITDCAZZJJFF-GXUZKUJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

CAS番号

1247847-78-4

分子式

C34H39ClN4O6

分子量

635.1 g/mol

IUPAC名

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1

InChIキー

UWNITDCAZZJJFF-GXUZKUJRSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl.

異性体SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

正規SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Simmitecan;  Camptothecin LP.

製品の起源

United States

Molecular and Cellular Mechanisms of Action

Inhibition of DNA Topoisomerase I (Topo I) Activity

DNA Topoisomerase I is a crucial enzyme that regulates DNA topology by creating transient single-strand breaks, allowing the DNA strands to relax supercoiling, and then re-ligating the breaks. Simmitecan, as a camptothecin derivative, interferes with this process. ontosight.aioncohemakey.com

Formation and Stabilization of the Topo I-DNA Cleavable Complex

This compound inhibits Topo I by trapping the enzyme in a covalent complex with DNA, specifically at the point where Topo I has cleaved the DNA but before it has re-ligated it. oncohemakey.comresearchgate.net This intermediate is known as the "cleavable complex." oncohemakey.comresearchgate.net Normally, the cleavable complex is a transient structure that is rapidly resolved by the re-ligation of the DNA strand. oncohemakey.comcancernetwork.com this compound binds to the interface between the Topo I enzyme and the cleaved DNA, preventing the re-ligation step. oncohemakey.com This stabilization of the cleavable complex is a key event in this compound's mechanism. researchgate.netcancernetwork.com

Biochemical Characterization of Enzyme Inhibition

Biochemical studies characterize the inhibitory effect of compounds like this compound on Topo I activity. This typically involves assays that measure the ability of the enzyme to relax supercoiled DNA in the presence of the inhibitor. The accumulation of the cleavable complex can also be directly measured using techniques such as the "cleavable complex assay" (ICE bioassay), which can quantify the amount of Topo I covalently bound to DNA. psu.edu this compound, through its active metabolite chimmitecan, has demonstrated potent inhibition of Topo I catalytic activity and effective trapping and stabilization of covalent Topo I-DNA complexes. nih.gov The inhibitory effect of chimmitecan on Topo I has been reported to be stronger than that of SN38 (the active metabolite of irinotecan) and topotecan. nih.gov

Molecular Interactions within the Ternary Complex (this compound-DNA-Topo I)

The stabilization of the cleavable complex by this compound involves the formation of a ternary complex consisting of the DNA, Topo I enzyme, and the drug molecule. cancernetwork.comacs.org Within this complex, this compound is believed to intercalate into the DNA at the site of the cleavage. acs.org Specifically, models based on camptothecin and its analogues suggest the drug intercalates between the -1 and +1 base pairs of the cleaved DNA. acs.org The drug's structure facilitates interactions with both the enzyme and the DNA, contributing to the stability of the ternary complex. acs.org These interactions involve hydrogen bonding and hydrophobic forces. acs.org The specific orientation of the drug within the complex, with different rings of the camptothecin core interacting with the minor and major grooves of the DNA, is crucial for its inhibitory activity. acs.org

Downstream Molecular and Cellular Consequences

The stabilization of the Topo I-DNA cleavable complex by this compound leads to significant downstream effects within the cell, particularly impacting fundamental processes like DNA replication and transcription.

Induction of DNA Damage Responses and Checkpoint Activation

The DNA damage, particularly the double-strand breaks generated by the collision of replication forks with stabilized cleavable complexes, triggers cellular DNA damage response (DDR) pathways. utb.czcrownbio.combraintumor.org The DDR is a complex network of signaling pathways that detect DNA lesions and initiate repair mechanisms or cell cycle arrest. crownbio.combraintumor.orgastrazeneca.com In response to the DNA damage induced by this compound, cell cycle checkpoints are activated. creativebiolabs.netwikipedia.orgatlasgeneticsoncology.org These checkpoints, such as the S-phase and G2/M checkpoints, halt the progression of the cell cycle to allow time for DNA repair. wikipedia.orgatlasgeneticsoncology.orgmdpi.com Key proteins involved in these checkpoints, such as ATM, ATR, CHK1, and CHK2, are activated. mdpi.com If the DNA damage is too extensive to be repaired, the DDR can also initiate programmed cell death (apoptosis). ontosight.ai The induction of these DNA damage responses and subsequent checkpoint activation are critical events in mediating the anti-tumor activity of this compound. ontosight.ai

Mechanism ComponentDescription
Target EnzymeDNA Topoisomerase I (Topo I) ontosight.ai
Primary ActionTrapping and stabilization of Topo I-DNA cleavable complex oncohemakey.comresearchgate.net
Consequence on DNA MetabolismInterference with DNA replication and transcription ontosight.aioncohemakey.com
Induced Cellular ResponsesDNA damage response (DDR) activation utb.czcrownbio.com, Cell cycle checkpoint activation (S and G2/M) creativebiolabs.netwikipedia.orgatlasgeneticsoncology.org
Outcome in Cancer CellsCytotoxicity and apoptosis ontosight.ai

Initiation of Programmed Cell Death Pathways in Malignant Cells

This compound, a derivative of camptothecin, exerts its cytotoxic effects on malignant cells primarily through the induction of programmed cell death, most notably apoptosis. The fundamental mechanism underlying this process involves the inhibition of DNA topoisomerase I (Topo I). wikipedia.org Topo I is a crucial nuclear enzyme responsible for regulating DNA topology by creating transient single-strand breaks, allowing the DNA strands to unwind and relieve torsional stress during vital cellular processes like replication and transcription. wikipedia.orgprobes-drugs.org

This compound binds to the complex formed by Topo I and DNA, stabilizing the cleavage complex and preventing the re-ligation of the broken DNA strand. wikipedia.orgprobes-drugs.orgmims.com This interference with the normal function of Topo I leads to the accumulation of single-strand breaks in the DNA. probes-drugs.orgmims.com During DNA replication, the replication fork collides with these stabilized cleavage complexes, converting the single-strand breaks into highly cytotoxic double-strand breaks. probes-drugs.orgmims.com

The accumulation of such irreparable DNA damage serves as a potent trigger for the activation of intrinsic programmed cell death pathways in malignant cells. wikipedia.orgwikidata.orgfishersci.ca While the specific downstream signaling cascades initiated by this compound-induced DNA damage can involve various components of the apoptotic machinery, the resulting DNA lesions are a primary signal for cells to undergo self-destruction. Apoptosis, a highly regulated process, is characterized by a series of biochemical events leading to distinct morphological changes, including cell shrinkage, nuclear fragmentation, chromatin condensation, and the formation of apoptotic bodies, ultimately resulting in the ordered removal of the dying cell. wikidata.orgfishersci.ca

Thus, this compound's ability to poison Topo I and induce critical DNA damage is central to its mechanism of initiating programmed cell death in rapidly dividing cancer cells, contributing significantly to its potential as an anticancer agent. wikipedia.org Research findings consistently demonstrate this link between Topoisomerase I inhibition, DNA damage, and subsequent apoptosis as a key mode of action for this compound and other related camptothecin derivatives. wikipedia.orgprobes-drugs.org

While detailed quantitative data tables specifically on this compound's dose-dependent induction of apoptosis or its precise effects on the expression levels of various apoptotic proteins were not extensively available in the consulted sources, the established mechanism for camptothecin derivatives strongly supports the initiation of programmed cell death via DNA damage.

Preclinical Pharmacological and Pharmacodynamic Investigations

In Vitro Biological Activity Studies

In vitro investigations have been conducted to assess the biological effects of simmitecan, primarily through the activity of its metabolite, chimmitecan, in various cancer cell lines and model systems nih.govresearchgate.netfrontiersin.org.

Evaluation of Anti-proliferative Effects in Cancer Cell Lines

While this compound itself does not show significant antitumor activity in vitro, its active metabolite, chimmitecan, demonstrates potent antiproliferative effects against a range of human tumor cell lines nih.gov. Chimmitecan has shown strong anticancer activity against numerous human tumor cell lines derived from 27 different origins frontiersin.orgnih.gov.

Assessment of Cytotoxicity and Cell Death Induction in Model Systems

Chimmitecan has demonstrated cytotoxicity against tumor cells frontiersin.orgnih.gov. Studies have shown that nanomolar concentrations of chimmitecan can induce significant DNA damage, lead to G2-M phase cell cycle arrest, and trigger apoptosis in human leukemia HL60 cells researchgate.netresearchgate.net. The mechanism involves the inhibition of topoisomerase I, stabilization of covalent topoisomerase I-DNA complexes, and inhibition of the religation of single-strand DNA breaks mediated by topoisomerase I. This interference with DNA replication can lead to lethal double-strand DNA breaks and subsequent apoptosis nih.gov.

Comparative Potency Analysis Against Other Topo I Inhibitors in Vitro

Chimmitecan has shown a stronger inhibitory effect on Topoisomerase I compared to SN38 (the active metabolite of irinotecan) and topotecan frontiersin.orgnih.gov. In vitro studies have indicated that chimmitecan is 2 to 3 times more cytotoxic against tumor cells from various origins than SN38, topotecan, and hydroxycamptothecin frontiersin.orgnih.gov. Furthermore, its anticancer activity against multidrug-resistant tumor cells has been reported to be superior to that of topotecan and SN38 frontiersin.orgnih.gov.

Non-Clinical Pharmacokinetics and Biotransformation

Non-clinical pharmacokinetic studies have investigated the behavior of this compound and its conversion to chimmitecan in animal models nih.govnih.govfda.gov.

Conversion Pathways of this compound to Chimmitecan In Vitro and In Vivo

This compound is designed as a prodrug that undergoes hydrolysis by carboxylesterases to form the active metabolite, chimmitecan nih.govnih.gov. This conversion occurs both in vitro and in vivo nih.govnih.gov. In vitro studies using liver microsomal carboxylesterase from different species have been conducted to investigate this conversion nih.govnih.gov. The in vivo biotransformation of this compound to chimmitecan has shown significant species differences nih.govnih.gov.

Systemic Exposure and Distribution Profiles in Animal Models

Pharmacokinetic studies in experimental animals such as rats and beagle dogs have been conducted to assess the systemic exposure and distribution of this compound and chimmitecan nih.govnih.gov. After intravenous administration in rats, this compound was eliminated from plasma with a mean half-life of approximately 1.4 hours, and this elimination appeared to be dose-independent nih.gov. The mean steady-state volume of distribution in rats was significantly larger than the total body water volume, suggesting extensive tissue distribution of this compound nih.gov. The biotransformation of this compound to chimmitecan in rats was rapid, with mean time to maximum concentration values for chimmitecan occurring shortly after dosing nih.gov. Species differences were observed in the in vivo biotransformation, with mean elimination half-lives of approximately 1.4 hours in rats and 1.9 hours in dogs nih.govnih.gov. Systemic exposure levels of both this compound and chimmitecan increased in a dose-dependent manner in these animal models nih.govnih.gov.

In rats, this compound and chimmitecan were found to be significantly bound to plasma proteins, approximately 66% and 79%, respectively nih.govnih.gov. Tissue distribution studies in rats and nude mice bearing human hepatic cancers showed that most organ tissues had significantly higher concentrations of this compound compared to corresponding plasma levels nih.govnih.govresearchgate.net. In tumor tissues, this compound levels were comparable to plasma levels, while chimmitecan levels were lower than those of this compound nih.govnih.govresearchgate.net. This compound was primarily eliminated via biliary excretion in rats, although metabolism also played a significant role in the elimination of the intact prodrug nih.govnih.gov.

Here are some data points from the preclinical pharmacokinetic studies in rats:

ParameterValue (at 3.75 mg/kg IV)Value (at 7.5 mg/kg IV)Value (at 15 mg/kg IV)
Mean t1/2 of this compound (h)~1.4~1.4~1.4
Mean CLtot, p of this compound (L·h−1·kg−1)1.521.82-
Mean VSS of this compound (L/kg)2.863.34-
Mean Tmax of Chimmitecan (h)0.080.14-

Note: Data extracted from search result nih.gov. Some values were not explicitly provided for all doses in the snippet.

Organ and Tissue Concentrations in Preclinical Species

Preclinical studies investigating the tissue distribution of this compound (L-P) and its active metabolite chimmitecan (L-2-Z) have been conducted in rats and nude mice bearing human hepatic cancers. In rats and nude mice with human hepatic tumors, the concentrations of this compound were significantly higher in most organ tissues compared to corresponding plasma levels. nih.govresearchgate.net In tumor tissues, this compound levels were found to be comparable to those in plasma, while the levels of the active metabolite, chimmitecan, were lower than this compound levels. nih.gov

Plasma Protein Binding Characteristics in Preclinical Models

Studies in rats have examined the plasma protein binding of this compound (L-P) and its active metabolite chimmitecan (L-2-Z) using an ultrafiltration method. Approximately 66% of this compound and 79% of chimmitecan were bound to plasma proteins in rats. nih.gov Plasma protein binding can influence drug distribution into tissues and the amount of free drug available to reach sites of action, as well as affect metabolism and elimination rates. sygnaturediscovery.comevotec.com Differences in plasma protein binding between species can exist and may have significant implications. rsc.org

Species-Specific Metabolic Differences and Implications for Preclinical Modeling

The in vivo biotransformation of this compound (L-P) to its active metabolite chimmitecan (L-2-Z) has shown significant species differences. nih.gov For instance, the mean elimination half-life (t1/2) of this biotransformation was approximately 1.4 hours in rats and 1.9 hours in dogs. nih.gov While this compound was primarily eliminated via biliary excretion in rats, metabolism also played a notable role in the elimination of the intact prodrug. nih.gov In vitro investigations into the metabolism of this compound by liver microsomal carboxylesterase have been conducted in different species. nih.gov Recognizing species-specific metabolic differences is crucial when extrapolating preclinical data to humans. nih.govdntb.gov.uaresearchgate.netmdpi.com Differences in drug metabolism between species are a major factor contributing to variations in pharmacokinetics and pharmacodynamics. researchgate.net These differences can arise from variations in the composition, expression, and catalytic activities of drug-metabolizing enzymes like cytochrome P450 enzymes, which show appreciable interspecies differences for certain isoforms. nih.gov Therefore, careful selection of appropriate animal models is mandatory to obtain valid data that can be extrapolated to humans. mdpi.com

In Vivo Efficacy Studies in Animal Models (Mechanistic Focus)

Preclinical in vivo studies in animal models are essential for evaluating the efficacy of potential anticancer agents like this compound and understanding their underlying mechanisms of action. advancedsciencenews.compharmaron.com These studies often utilize various tumor models to assess the compound's impact on tumor growth and explore pharmacodynamic biomarkers. crownbio.comnih.gov

Evaluation of Tumor Growth Modulation in Xenograft Models

Xenograft models, typically involving the transplantation of human cancer cell lines into immunocompromised mice, are commonly used to evaluate the in vivo efficacy of anticancer drugs. nih.govdovepress.commdpi.comoatext.com Studies have investigated the effects of this compound on tumor growth in nude mice bearing human hepatic cancers. nih.govresearchgate.net In these models, most organ tissues showed significantly higher concentrations of this compound than plasma levels, suggesting distribution to tumor-bearing sites. nih.govresearchgate.net While this compound levels in tumor tissues were comparable to plasma, the active metabolite chimmitecan was present at lower concentrations in tumors compared to the prodrug. nih.gov The evaluation of tumor growth modulation in these models provides insights into the potential of this compound to inhibit tumor progression. nih.govmdpi.com

Analysis of Pharmacodynamic Biomarkers in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial molecular indicators used in preclinical studies to assess the biological effect of a drug on its target and to understand the link between drug exposure and biological response. crownbio.comcancer.govclinmedjournals.org These biomarkers can include protein modifications, enzyme activities, and other molecular changes. clinmedjournals.org In the context of this compound, which is a prodrug of a camptothecin derivative, relevant pharmacodynamic biomarkers would likely relate to its mechanism of action, such as the inhibition of topoisomerase I, DNA damage, and downstream cellular responses like apoptosis or cell cycle arrest. While specific pharmacodynamic biomarkers analyzed for this compound in preclinical studies are not detailed in the provided search results, the use of such biomarkers in preclinical settings is a standard approach to provide proof of mechanism and inform drug development. clinmedjournals.orgnih.govnih.gov

Investigation of Anti-tumor Activity in Syngeneic and Genetically Engineered Mouse Models

Syngeneic and genetically engineered mouse models (GEMMs) are valuable tools for investigating the anti-tumor activity of compounds, particularly in the context of a functional immune system. mdpi.comcrownbio.comtaconic.comcrownbio.com Syngeneic models involve transplanting mouse tumor cell lines into immunocompetent mice of the same genetic strain, allowing for the study of drug effects within an intact immune environment. mdpi.comcrownbio.comtaconic.com GEMMs, on the other hand, develop spontaneous tumors due to specific genetic modifications, mimicking human tumor development more closely and providing a comprehensive tumor microenvironment. mdpi.comcrownbio.com While the provided search results primarily highlight the use of xenograft models for this compound, syngeneic and genetically engineered models offer alternative approaches to evaluate anti-tumor activity and explore the interplay between the drug, tumor cells, and the immune system. mdpi.comcrownbio.comtaconic.comcrownbio.com These models are increasingly important for evaluating immunotherapies and understanding complex drug mechanisms. crownbio.com

Structure-activity Relationship Sar and Analog Design

Critical Structural Features of the Camptothecin Skeleton for Topo I Inhibition

The camptothecin skeleton is a pentacyclic structure essential for its activity as a Topo I inhibitor. Several key structural features are critical for its interaction with the Topo I-DNA complex and subsequent inhibition.

The E-ring, specifically the alpha-hydroxylactone moiety with a 20-(S) configuration, is vital for both Topo I inhibition and in vivo activity. cabidigitallibrary.orgnih.govnih.gov Changes to this ring, such as replacing the lactone with a lactam, reducing the lactone, removing the carbonyl oxygen, or altering the 20-hydroxyl group or its configuration (R-configuration is inactive), generally lead to inactive analogues. cabidigitallibrary.orgnih.gov The presence of the 20-(S) hydroxyl group is important for hydrogen bond formation with the enzyme-DNA complex and potentially an intramolecular hydrogen bond with the lactone carbonyl (C-21 position), which may facilitate E-ring opening. cabidigitallibrary.org

The pyridone moiety of the D-ring is also considered an essential structural feature. cabidigitallibrary.org Maintaining the planarity of the entire pentacyclic ring system (A, B, C, D, and E rings) is crucial for activity, as it allows the molecule to intercalate at the Topo I-DNA cleavage site. cabidigitallibrary.orgaacrjournals.orgtandfonline.com The aromaticity of the quinoline ring (A/B rings) allows for stacking interactions with DNA base pairs at the cleavage site through hydrophobic interactions. tandfonline.com

Impact of Specific Substitutions (e.g., 9-position, piperidine ring) on Biological Activity

Modifications at various positions on the camptothecin skeleton can significantly impact biological activity, including potency, solubility, and metabolic stability.

Substitutions at the C-7, C-9, C-10, and C-11 positions are often tolerated and can positively influence CPT activity and physical properties. cabidigitallibrary.orgbionity.comnih.gov

C-7 Substitution: Alkyl substitution at C-7, such as the ethyl group in SN-38 (the active metabolite of irinotecan), can enhance cytotoxicity and improve drug stability in the presence of human albumin. cabidigitallibrary.orgnih.gov The C-7 position can accommodate a variety of substituents, and modifications here have led to compounds with improved pharmacological features. aacrjournals.orgnih.gov

C-9 Substitution: While early studies suggested C-9 substitutions might not affect Topo I inhibition significantly, more recent evidence indicates that hydrophobic modifications at this position can lead to rapid cellular accumulation, improved uptake, enhanced ternary complex stabilization, and increased lactone E ring stability. cabidigitallibrary.orgnih.gov Small polar substituents at C-9 have been suggested to interact favorably with the Topo I-DNA complex, contributing to higher activity compared to corresponding C-7 substituted CPTs. nih.gov Simmitecan itself is a 9-substituted lipophilic CPT derivative. nih.govmedchemexpress.com

C-10 and C-11 Substitution: Substitutions at C-10 and C-11 can also affect activity and properties. A hydroxyl group at C-10, as seen in topotecan and SN-38, appears important for increasing water solubility or decreasing unwanted stabilization of the open hydroxyacid form by human albumin. cabidigitallibrary.orgnih.gov Small substituents are tolerated at C-10 and C-11, with 11-fluoro camptothecins showing heightened potency. aacrjournals.org Fused rings combining positions C-10 and C-11, C-9 and C-10, or C-7 and C-9 have been explored and can lead to derivatives with superior antitumor activities. cabidigitallibrary.orgbionity.com

C-12 and C-14 Substitution: Substitutions at positions 12 and 14 generally lead to inactive derivatives. aacrjournals.orgbionity.com

This compound is a prodrug of chimmitecan, which is a 9-allyl-10-hydroxy-camptothecin derivative. nih.gov this compound features a dipiperidyl carbamate moiety at position 10 of the CPT skeleton, which is hydrolyzed in vivo to release the active metabolite, chimmitecan. nih.gov The introduction of the bis-piperidyl group in this compound, similar in structural design to irinotecan, was aimed at improving the low solubility issues associated with chimmitecan. nih.govresearchgate.net

Rational Design Principles for this compound and its Derivatives

Rational design in drug discovery involves the intentional creation of molecules with specific desired properties based on a detailed understanding of structure-activity relationships and the biological target. longdom.orgijpsjournal.comwikipedia.org For camptothecin derivatives like this compound, rational design principles are applied to overcome limitations of the parent compound, such as poor water solubility and lactone instability, while maintaining or enhancing Topo I inhibitory activity. nih.govontosight.aiwikipedia.org

Key rational design principles applied to camptothecin derivatives include:

Modifying the CPT skeleton to improve pharmacokinetic and pharmacodynamic properties: This involves strategic substitutions to enhance solubility, metabolic stability, and targeting. ontosight.ai

Designing prodrugs: This strategy aims to improve drug delivery and overcome issues like poor solubility or rapid inactivation. This compound is a prime example, designed as a water-soluble prodrug that is converted to the active metabolite chimmitecan in vivo. nih.govresearchgate.netidrblab.net The prodrug modification in this compound utilizes a polar pro-moiety (the dipiperidyl carbamate at C-10) to increase water solubility. nih.gov

Exploring substitutions at specific positions known to influence activity and properties: Based on SAR studies, positions like C-7, C-9, and C-10 are targeted for modifications to optimize the drug profile. cabidigitallibrary.orgbionity.comnih.gov The design of this compound, with its 9-allyl and 10-carbamate substitutions, reflects this principle, aiming for improved solubility and activity through the active metabolite chimmitecan. nih.govnih.govresearchgate.net

Leveraging knowledge of the Topo I-DNA complex interaction: Understanding how CPT binds to its target guides the design of analogues that can effectively stabilize this complex. nih.govnih.gov

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling play a significant role in modern SAR studies of camptothecin derivatives. These techniques allow researchers to predict and understand the interactions between drug molecules and their biological targets, such as Topo I and the DNA cleavage complex. cabidigitallibrary.orgnih.govnih.govingentaconnect.comdntb.gov.ua

Applications of computational methods include:

Docking studies: These studies predict the binding orientation and affinity of CPT derivatives within the active site of the Topo I-DNA complex. nih.gov This helps in understanding how different substituents might affect binding and activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis: QSAR models relate the structural and physicochemical properties of a series of compounds to their biological activity, allowing for the prediction of activity for new, untested analogues. cabidigitallibrary.orgnih.gov

Molecular dynamics simulations: These simulations can provide insights into the dynamic behavior of the drug-target complex and the stability of the interactions.

Electrostatic potential analysis: This can reveal how the charge distribution on a molecule influences its interaction with the target, which has been used to understand the recognition of CPT analogues by efflux pumps like ABCG2. nih.gov

These computational approaches complement experimental SAR studies, providing a deeper understanding of the molecular basis of activity and guiding the design of more effective camptothecin analogues.

Synthesis of Novel this compound Analogues and Prodrug Strategies

The synthesis of novel this compound analogues and the development of prodrug strategies are ongoing areas of research aimed at improving the therapeutic profile of camptothecins.

This compound itself is an ester prodrug designed to improve the solubility of its active metabolite, chimmitecan (9-allyl-10-hydroxy-camptothecin). nih.govresearchgate.netidrblab.net This prodrug strategy involves attaching a soluble moiety (the piperidyl piperidine carboxylate) to the parent drug through a labile ester linkage, which is then cleaved in vivo, typically by carboxylesterases, to release the active compound. nih.govresearchgate.netnih.gov

Synthetic efforts in the camptothecin field have focused on developing efficient methodologies to introduce diverse substituents at key positions, such as C-7, C-9, and C-10. cabidigitallibrary.orgnih.gov Novel synthetic routes have been explored to access 9-substituted camptothecins, which were historically challenging to synthesize. nih.gov

Prodrug strategies for camptothecins aim to address issues like poor water solubility, lactone instability, and targeted delivery. nih.govmdpi.com Besides ester prodrugs like this compound and irinotecan, other approaches include the development of conjugates (e.g., with polymers or antibodies) and the encapsulation of camptothecins in formulations like liposomes or nanoparticles. nih.gov

Mechanisms of Resistance in Preclinical Contexts

Characterization of Intrinsic and Acquired Resistance Pathways to Simmitecan

Resistance to this compound in preclinical models is a multifaceted phenomenon. Acquired resistance, which develops after initial drug exposure, has been particularly studied in cell lines such as HT-29. This resistance is not typically attributable to a single factor but rather involves a complex interplay of multiple cellular mechanisms nih.govnih.govnih.govmdpi.com. These mechanisms collectively lead to a reduced cellular response to this compound, allowing cancer cells to survive and proliferate despite the presence of the drug. Intrinsic resistance, present before drug exposure, also contributes to variations in initial drug sensitivity among different cancer cell types.

Role of Efflux Transporters (e.g., ATP-Binding Cassette Transporters) in Resistance

Efflux transporters, notably those belonging to the ATP-Binding Cassette (ABC) superfamily, play a significant role in limiting the intracellular accumulation of many chemotherapeutic agents, including Topo I inhibitors. ABC transporters such as ABCG2 (BCRP) and ABCB1 (MDR1/P-gp) are well-established mediators of multidrug resistance by actively pumping drugs out of the cell qiagen.commedtechbcn.commdpi.com. This compound has been identified as a substrate for ABCG2 crownbio.com. In preclinical models of acquired resistance to this compound, such as the HT-29 cell line, the increased activity or expression of these efflux transporters is a key mechanism contributing to reduced intracellular drug concentrations and subsequent resistance nih.govmdpi.com. Overexpression of ABCG2 has been specifically implicated in resistance to Irinotecan and its active metabolite SN-38, both of which are also Topo I inhibitors nih.govfrontiersin.org.

Alterations in Drug Target: Topoisomerase I Mutations and Expression

Topoisomerase I (Topo I) is the primary molecular target of this compound. Alterations in Topo I itself can lead to reduced drug efficacy. These alterations can manifest as changes in the expression level of Topo I or structural modifications (mutations) in the enzyme that reduce its sensitivity to the inhibitor nih.govnih.govmdpi.comrcsb.org. Preclinical studies, including those on acquired resistant HT-29 cells, have demonstrated that altered Topo I is one of the contributing mechanisms to this compound resistance nih.govnih.govnih.govresearchgate.net. Mutations in the TOP1 gene can lead to a decrease in the formation of the crucial Topo I-DNA cleavage complex, which is stabilized by this compound, thus reducing the drug's cytotoxic effect nih.govmdpi.com.

Modulation of DNA Damage Repair Mechanisms

Topo I inhibitors like this compound exert their cytotoxic effects by inducing DNA damage, primarily through the stabilization of Topo I-DNA cleavage complexes, which can lead to DNA strand breaks during replication and transcription oncotarget.comfrontiersin.org. The capacity of cancer cells to repair this induced DNA damage significantly influences their sensitivity to this compound. Enhanced activity or upregulation of DNA damage repair (DDR) pathways is a recognized mechanism of resistance to Topo I inhibitors in preclinical settings oncotarget.comfrontiersin.orgnih.govmdpi.commdpi.commdpi.com. Studies characterizing acquired resistance to this compound in HT-29 cells have identified increased DNA repair capacity as one of the multiple mechanisms involved in the resistant phenotype nih.govnih.govnih.gov.

Influence of the Tumor Microenvironment on Preclinical Resistance

The tumor microenvironment (TME), comprising various cellular and non-cellular components surrounding cancer cells, plays a critical role in tumor progression and therapeutic response nih.govmdpi.comfrontiersin.orgfrontiersin.org. In preclinical models, the TME has been shown to influence resistance to various anticancer agents, including Topo I inhibitors nih.govnih.govmdpi.comfrontiersin.orgoaepublish.com. Factors within the TME can contribute to both intrinsic and acquired resistance by modulating drug delivery, affecting cellular signaling pathways, or promoting a survival advantage for cancer cells mdpi.comfrontiersin.orgfrontiersin.orgoaepublish.com. While specific details regarding the precise TME factors influencing this compound resistance are not extensively detailed in the provided context, studies on acquired resistant this compound HT-29 cells indicate that microenvironment influences are among the multiple factors contributing to resistance development nih.govmdpi.com.

Cross-Resistance Patterns with Other Topo I Inhibitors (e.g., Irinotecan)

Cross-resistance, where resistance to one drug confers resistance to another, is a significant consideration for structurally or mechanistically similar agents. This compound and Irinotecan (CPT-11) are both Topo I inhibitors. Preclinical studies have investigated the cross-resistance patterns between this compound and Irinotecan. Interestingly, this compound (CKD-602) has demonstrated potent antitumor activity in various human tumor xenograft models, including some that exhibit resistance to Irinotecan frontiersin.orgmdpi.comfrontiersin.orgnih.gov. This suggests that while some shared resistance mechanisms may exist, this compound may be able to overcome or circumvent certain resistance pathways associated with Irinotecan in specific preclinical settings frontiersin.orgmdpi.com. However, it is also noted that prior exposure to Irinotecan in patients might influence the efficacy of this compound, although this compound has shown activity in some irinotecan-treated patients frontiersin.orgnih.govresearchgate.net.

Advanced Research Methodologies and Techniques

Quantitative Analytical Methods for Simmitecan and Metabolites in Biological Matrices (e.g., HPLC-MS/MS)

Accurate quantification of this compound and its active metabolite, chimmitecan, in biological samples is crucial for pharmacokinetic studies and understanding their disposition in the body researchgate.netnih.govnih.gov. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used analytical technique for this purpose due to its high sensitivity, specificity, and rapid analysis capabilities chromatographytoday.compayeshdarou.irnih.gov.

Validated LC-MS/MS methods have been developed for the simultaneous determination of this compound and chimmitecan in human plasma researchgate.netnih.gov. These methods typically involve protein precipitation of plasma samples, followed by chromatographic separation on a suitable column, such as a C18 column, using a mobile phase consisting of organic solvents and aqueous buffers researchgate.netnih.govnih.gov. Detection and quantification are performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode researchgate.netnih.govbvsalud.org. Internal standards, such as irinotecan and SN38 or camptothecin, are commonly used to improve the precision and accuracy of the measurements researchgate.netnih.govnih.gov.

A key consideration in the quantitative analysis of this compound and chimmitecan in biological matrices is the rapid conversion of the prodrug to its active metabolite by blood carboxylesterases during and after sample collection researchgate.netnih.gov. To ensure accurate determination of both compounds, strategies involving the immediate deactivation of blood carboxylesterases during sampling have been developed, for instance, by using inhibitors like bis(4-nitrophenyl)phosphate nih.gov.

Validated methods have demonstrated good linearity over specific concentration ranges for both this compound and chimmitecan in plasma, with acceptable levels of intra- and inter-run precision and accuracy researchgate.netnih.gov. These analytical methods have been successfully applied to pharmacokinetic studies in various species, including rats, dogs, and humans researchgate.netnih.govresearchgate.netnih.gov.

Advanced In Vitro Assays for Cellular and Molecular Interactions

In vitro assays are essential for elucidating the cellular and molecular mechanisms underlying this compound's activity. These assays provide detailed insights into its interaction with its molecular target, its effects on cell cycle progression and apoptosis, and its transport across cell membranes.

Enzyme Activity Assays (Topo I)

This compound is known to be a potent inhibitor of topoisomerase I (Topo I) nih.govasco.orgmedchemexpress.commedchemexpress.com. Enzyme activity assays are used to quantify the inhibitory effect of this compound and its active metabolite on Topo I. These assays typically involve monitoring the ability of Topo I to relax supercoiled DNA in the presence of varying concentrations of the compound neb.commdpi.com. Techniques such as DNA relaxation and cleavage assays are employed to delineate the effects on topoisomerase I researchgate.net. By stabilizing the Topo I-DNA complex, this compound prevents the re-ligation of DNA strands, leading to DNA breaks and ultimately cell death researchgate.netneb.com.

Cell Cycle Analysis and Apoptosis Assays

This compound's activity as a Topo I inhibitor leads to DNA damage, which in turn affects cell cycle progression and can induce apoptosis researchgate.netdntb.gov.ua. Cell cycle analysis, often performed using flow cytometry with DNA-intercalating dyes like propidium iodide (PI), allows researchers to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) biosharp.cnresearchgate.netmedchemexpress.comnih.gov. Perturbations in cell cycle profiles, such as accumulation of cells in the S or G2/M phases, can indicate DNA damage and cell cycle arrest researchgate.net.

Apoptosis assays are used to detect and quantify programmed cell death induced by this compound. Methods include flow cytometry using annexin V staining, which identifies externalized phosphatidylserine as an early marker of apoptosis, often in combination with PI to distinguish between early and late apoptotic or necrotic cells medchemexpress.comnih.gov. Other techniques like DNA ladder analysis and comet assay can also be used to assess DNA fragmentation, a hallmark of apoptosis researchgate.netresearchgate.net. These assays help to understand the concentration- and time-dependent apoptotic effects of this compound on cancer cells.

Cellular Uptake and Efflux Studies

Understanding how this compound and its metabolite enter and exit cells is important for predicting their intracellular concentrations and potential for accumulation or efflux-mediated resistance nih.govmdpi.comresearchgate.netnih.govtcgls.com. Cellular uptake and efflux studies can be conducted using techniques such as LC-MS/MS to quantify intracellular drug levels after exposure to the compound nih.govtcgls.com.

These studies can involve different cell lines, including those with known expression levels of uptake and efflux transporters, such as P-glycoprotein (P-gp) mdpi.comresearchgate.nettcgls.com. By measuring the accumulation and retention of this compound and chimmitecan within cells, and observing the effects of transporter inhibitors, researchers can assess the involvement of specific transporters in their cellular disposition mdpi.comresearchgate.net. Studies on other compounds have shown that cellular uptake and efflux can be influenced by various factors, including the properties of the cell membrane and the presence of efflux transporter substrates nih.govmdpi.com.

Sophisticated In Vivo Preclinical Models

In vivo preclinical models are vital for evaluating the antitumor activity of this compound in a complex biological setting and for studying its pharmacokinetics and pharmacodynamics. These models provide a more physiologically relevant environment compared to in vitro systems.

Patient-Derived Xenograft (PDX) Models for Mechanistic Studies

Patient-derived xenograft (PDX) models are increasingly utilized in preclinical cancer research as they are considered to more accurately recapitulate the heterogeneity and characteristics of human tumors compared to traditional cell line-derived xenografts eurekalert.orgd-nb.inforesearchgate.netoaepublish.com. In PDX models, tumor tissue directly obtained from a patient is implanted into immunodeficient mice eurekalert.orgd-nb.info. This approach preserves key features of the original tumor, including its histology, genetic alterations, and tumor microenvironment eurekalert.orgd-nb.inforesearchgate.net.

PDX models are valuable for mechanistic studies of this compound's antitumor activity. They allow researchers to investigate the compound's efficacy against a wider range of tumor types with diverse genetic backgrounds, and to study mechanisms of response and potential resistance in a setting that closely mimics the clinical situation d-nb.inforesearchgate.netoaepublish.com. Studies using xenograft models, including potentially PDX models, have shown the antitumor activity of this compound and its active metabolite against various human cancers nih.govasco.org. By using PDX models, researchers can gain a deeper understanding of how this compound interacts with specific tumor types and identify potential biomarkers of response or resistance, which can inform future clinical trial design and patient stratification d-nb.inforesearchgate.net.

Compound Information

Compound NamePubChem CID
This compound11874910
Chimmitecan11874909
Irinotecan36911
SN-38124784
Topotecan60700
Camptothecin2519
Propidium Iodide10415
Annexin V51780585

Data Tables

Example Table: Quantitative Analytical Method Performance

This table illustrates typical validation parameters for a quantitative analytical method like HPLC-MS/MS for this compound and its metabolite.

AnalyteConcentration Range (ng/mL)Intra-run Precision (CV%)Inter-run Precision (CV%)Accuracy (%)
This compound1 - 500≤ 10.2≤ 10.299.4 - 103.5
Chimmitecan0.25 - 125≤ 12.1≤ 12.195.4 - 103.5

Example Table: In Vitro Cytotoxicity (Illustrative)

This table provides an illustrative example of how in vitro cytotoxicity data (e.g., IC50 values) for this compound in different cell lines could be presented. Specific data for this compound IC50s in various cell lines were mentioned qualitatively as being stronger than other compounds nih.gov, but precise numerical values across multiple lines were not provided in a structured format in the search results to build a comprehensive table here.

Cell LineCancer TypeThis compound IC50 (nM)
Cell Line AType 1[Data]
Cell Line BType 2[Data]
Cell Line CType 1[Data]

Example Table: Pharmacokinetic Parameters (Illustrative)

This table provides an illustrative example of how pharmacokinetic parameters for this compound and chimmitecan in different species could be presented. Mean elimination half-life data for rats and dogs were found nih.gov, but more comprehensive PK parameters across species and doses were not in a readily extractable table format.

SpeciesAnalyteHalf-life (h)Cmax (ng/mL)AUC (ng*h/mL)
RatThis compound~1.4 nih.gov[Data][Data]
RatChimmitecan[Data][Data][Data]
DogThis compound~1.9 nih.gov[Data][Data]
DogChimmitecan[Data][Data][Data]

Example Table: PDX Model Response (Illustrative)

This table provides an illustrative example of how data from PDX models evaluating this compound could be presented, showing tumor growth inhibition or response rates in different models. While PDX models are used for this compound research nih.govasco.org, specific detailed response data in a tabular format across multiple PDX models were not available in the search results.

PDX Model IDTumor TypeThis compound TreatmentTumor Growth Inhibition (%)Response Rate
PDX-001Cancer X[Details][Data][Data]
PDX-002Cancer Y[Details][Data][Data]
PDX-003Cancer X[Details][Data][Data]

These example tables demonstrate the types of data that are generated through the described research methodologies and would ideally be included to provide a comprehensive overview of this compound research findings. The specific data points within these tables would be populated from detailed experimental results published in scientific literature.

Genetically Engineered Mouse Models (GEMMs)

Genetically Engineered Mouse Models (GEMMs) are valuable tools in cancer research, offering a more accurate recapitulation of human disease compared to traditional cell inoculation models. embopress.orgcrownbio.com Unlike xenograft models, where tumor cells are introduced into immunocompromised mice, GEMMs develop de novo tumors within a natural immune-proficient microenvironment. embopress.orgcrownbio.com This spontaneous tumor development mimics primary human tumor growth and includes features such as immune suppression and escape from immune surveillance. crownbio.com

GEMMs are particularly well-suited for studying the mechanism of action of therapeutic agents and dissecting the impact of the tumor microenvironment. embopress.orgcrownbio.com They can also be used to evaluate mechanisms of drug resistance. embopress.org While the search results indicate that this compound has been studied in xenograft models to assess its anti-tumor activity as a single agent or in combination with other agents like thalidomide or anti-PD-1 antibody, specific details regarding the use of GEMMs in this compound research were not prominently found in the provided snippets. asco.orgresearchgate.net However, the general utility of GEMMs in validating candidate cancer genes and drug targets, assessing therapy efficacy, and evaluating resistance mechanisms highlights their potential applicability in the study of this compound. embopress.org Recent advancements in genome editing technologies, such as CRISPR/Cas9, have further accelerated the generation and refinement of GEMMs, allowing for models that more closely resemble human patients and enabling in vivo functional genomics studies. embopress.orgnih.govnki.nl

Omics Approaches in Mechanistic and Resistance Studies

Omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems at various molecular levels. nih.govnih.govmedreport.foundationmdpi.com These methodologies are increasingly applied in oncology research to understand disease mechanisms, identify biomarkers, and investigate drug resistance. nih.govfrontiersin.orgkaist.ac.krnih.govtempus.com Integrating data from multiple omics platforms offers a more holistic view of complex cellular changes that may be missed by single-omics analyses. nih.govmdpi.comfrontiersin.orgbmbreports.org

The multifaceted nature of drug resistance, involving complex interplay between genetic and non-genetic mechanisms, makes multi-omics approaches particularly valuable for characterization. kaist.ac.krcrownbio.com These approaches can shed light on resistance phenotypes, including alterations in growth patterns, drug metabolism, and metabolic adaptations. crownbio.com

Transcriptomics and Proteomics for Pathway Analysis

Transcriptomics focuses on the entire collection of RNA molecules in a cell or tissue, providing insights into gene expression levels. medreport.foundationmdpi.com Proteomics involves the study of the complete set of proteins expressed by a cell, tissue, or organism, encompassing their expression levels, localization, function, and interactions. nih.govmedreport.foundationmdpi.com By analyzing changes in the transcriptome and proteome, researchers can identify altered pathways associated with disease progression or drug response and resistance. nih.govmdpi.com

Integrated transcriptomics and proteomics analyses can provide a more comprehensive understanding of cellular biology and facilitate the analysis of subtle changes in cellular physiology and molecular biology. mdpi.combmbreports.org While the provided search results discuss the general application of transcriptomics and proteomics in understanding drug resistance mechanisms and pathway analysis, specific studies detailing the use of these techniques in the context of this compound were not available in the provided snippets. nih.govmdpi.comnih.govbmbreports.org However, given that this compound is a topoisomerase I inhibitor, transcriptomic and proteomic studies could be employed to investigate how this compound and its active metabolite, chimmitecan, affect gene expression and protein profiles in target cancer cells, potentially revealing affected pathways and mechanisms of action or resistance.

Metabolomics in Drug Resistance Characterization

Metabolomics is the study of the complete set of metabolites in a biological sample, offering a real-time snapshot of the physiological state of a cell, tissue, or organism. nih.govnih.gov Metabolomic analysis can identify and quantify metabolites to understand how upstream molecules (genes, RNAs, and proteins) contribute to pathology and how therapeutics affect treatment outcomes. nih.gov

Drug-resistant cancer cells often undergo metabolic reprogramming, altering energy production and resource utilization pathways to survive under pharmacological stress. frontiersin.org Metabolomics plays a significant role in analyzing the pathophysiology of such resistance. nih.gov Integrating metabolomics with other omics data, such as transcriptomics and proteomics, is warranted to fully elucidate complex dysregulations in cells and understand how metabolic pathways are altered in drug-resistant cancers. nih.govfrontiersin.org This integrated approach can help identify potential pharmacological targets to disrupt the metabolic resilience of resistant cancer cells. frontiersin.org While the provided search results highlight the importance of metabolomics, particularly in conjunction with other omics, for characterizing drug resistance and identifying metabolic adaptations, specific research applying metabolomics to this compound resistance was not found in the provided snippets. nih.govfrontiersin.orgkaist.ac.krcrownbio.com However, given the role of metabolic reprogramming in drug resistance, metabolomic studies could be valuable in understanding how cancer cells develop resistance to this compound and identifying potential metabolic vulnerabilities that could be targeted therapeutically.

High-Throughput Screening for Novel Modulators or Combinations

High-throughput screening (HTS) is a drug discovery process that enables the rapid testing of large numbers of chemical or biological compounds against a specific biological target. bmglabtech.comwikipedia.org Utilizing robotics, automation, liquid handling devices, and sensitive detectors, HTS allows researchers to quickly identify active compounds or combinations that modulate a particular biomolecular pathway. bmglabtech.comwikipedia.org This process is extensively used in the pharmaceutical industry to accelerate target analysis and screen large-scale compound libraries cost-effectively. bmglabtech.com

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Next-Generation Camptothecin-Based Agents with Improved Pharmacological Profiles

Research into simmitecan contributes to the broader effort of developing next-generation camptothecin analogues with enhanced pharmacological properties. This compound itself is considered a second-generation camptothecin compound haihepharma.com. The structural modification of camptothecin in this compound, specifically the addition of an allyl group at the 9-position and a formyloxy group linked to a piperidine ring, is significant for its biological activity and aims to improve properties like solubility, stability, and efficacy ontosight.ai. Preclinical studies comparing chimmitecan, the active metabolite of this compound, to other camptothecin derivatives like SN38 (the active metabolite of irinotecan) and topotecan have shown that chimmitecan exhibits more potent cytotoxicity against a variety of tumor cells in vitro frontiersin.orgnih.gov. Chimmitecan has demonstrated a 2–3 times stronger cytotoxicity against tumor cells from 27 different origins compared to SN38, topotecan, and hydroxycamptothecin frontiersin.org. Its anticancer activity against multidrug-resistant tumor cells is also reported to be superior to that of topotecan and SN38 frontiersin.org. The development of this compound, a water-soluble prodrug, addressed solubility issues associated with its lipophilic active metabolite, chimmitecan, by introducing a bis-piperidyl group researchgate.netnih.gov. This prodrug strategy, similar to that used for irinotecan, allows for in vivo hydrolysis by carboxylesterases to release the active chimmitecan nih.gov.

Exploration of Novel Combination Strategies with Mechanistic Rationale in Preclinical Models

Preclinical investigations have explored the potential of this compound in combination therapies with a mechanistic rationale. Studies in mouse CT26 colon cancer xenografts have shown that the combination of chimmitecan and thalidomide provided a significant tumor growth inhibitory effect compared with chimmitecan alone nih.gov. Thalidomide is proposed to have antiangiogenic and immunomodulatory mechanisms that could contribute to this synergistic effect nih.gov. Another combination explored in preclinical models is this compound with an anti-PD-1 antibody, which also showed anti-tumor activity in xenograft models researchgate.net. These preclinical findings provide the basis for exploring this compound in combination regimens to potentially enhance efficacy and overcome resistance, leveraging the distinct mechanisms of action of the combined agents nih.govresearchgate.net.

Targeting Resistance Mechanisms through Preclinical Interventions

Understanding and targeting resistance mechanisms is a critical area of preclinical research for camptothecin derivatives like this compound. While the specific preclinical interventions targeting resistance to this compound are not extensively detailed in the provided results, research on camptothecin resistance mechanisms in general is relevant. Resistance to topoisomerase I inhibitors can involve various mechanisms, including alterations in Topo I expression or mutations, increased drug efflux, and enhanced DNA repair pathways researchgate.netmdpi.comfrontiersin.org. Preclinical studies on other camptothecin analogues have explored strategies to overcome resistance, such as developing compounds with novel mechanisms of action or utilizing combination therapies that target these resistance pathways nih.govmdpi.combiochempeg.com. The observation that this compound showed clinical effects in irinotecan-resistant patients in a phase II study suggests its potential to overcome some existing resistance mechanisms to other camptothecin derivatives haihepharma.com. Further preclinical research is needed to fully elucidate the specific resistance mechanisms relevant to this compound and to develop targeted interventions.

Discovery and Validation of Preclinical Biomarkers for Response and Resistance

The discovery and validation of preclinical biomarkers are crucial for predicting response to this compound and identifying potential mechanisms of resistance. While specific preclinical biomarkers for this compound are not prominently featured in the search results, the broader field of topoisomerase I inhibitor research is actively investigating biomarkers. For other topoisomerase I inhibitors, biomarkers such as gamma-H2AX formation have been investigated as pharmacodynamic markers cas.cnnih.gov. Research aims to identify biomarkers that can predict clinical efficacy from preclinical models and aid in selecting patients most likely to benefit from treatment nih.govgoogle.com. Given that this compound's active metabolite, chimmitecan, is a potent Topo I inhibitor, preclinical studies would likely involve exploring markers related to Topo I activity, DNA damage response, and potentially markers associated with the proposed mechanisms of action in combination therapies (e.g., related to angiogenesis or immune modulation) nih.govresearchgate.net. The development of validated analytical methods for simultaneously determining this compound and its active metabolite chimmitecan in plasma is a foundational step for pharmacokinetic/pharmacodynamic (PK/PD) studies that can support biomarker discovery researchgate.netresearchgate.nettandfonline.com.

Integration of Computational and Experimental Approaches for Drug Discovery and Optimization

Computational approaches play an increasingly important role in drug discovery and optimization, including the development of camptothecin derivatives. While direct examples of computational studies specifically on this compound were not detailed, the broader application of computational methods in designing new camptothecin analogues is evident researchgate.netresearchgate.netnih.govwiley.comamazon.com. Theoretical studies have been conducted on new analogues of camptothecin to understand their interactions with topoisomerase I and provide a rational basis for designing next-generation compounds researchgate.net. Computational drug discovery methods, such as molecular docking, pharmacophore modeling, and de novo design, are widely applied in lead discovery and optimization during preclinical development researchgate.netnih.govwiley.com. Integrating these computational approaches with experimental preclinical studies can help in predicting the pharmacological profiles of this compound analogues, understanding their binding interactions with Topo I, and optimizing their structure for improved efficacy and reduced toxicity researchgate.netresearchgate.netnih.govwiley.com.

Application of this compound Research in Understanding Broader Topoisomerase Biology

Research on this compound, as a topoisomerase I inhibitor, contributes to a broader understanding of topoisomerase biology. Topoisomerase I is an essential enzyme involved in DNA replication and transcription by relaxing supercoiled DNA ontosight.airesearchgate.net. Camptothecin derivatives stabilize the covalent Topo I-DNA complex, leading to DNA damage and cell death ontosight.airesearchgate.netresearchgate.net. Studies with this compound and its active metabolite chimmitecan, which exhibits potent Topo I inhibition, provide further insights into the interaction between camptothecin derivatives and the Topo I-DNA complex frontiersin.orgnih.gov. Preclinical investigations into the pharmacokinetics and metabolism of this compound, including its conversion to chimmitecan by carboxylesterases, also enhance the understanding of how these drugs are processed in biological systems and how this affects their interaction with their target nih.gov. Furthermore, exploring resistance mechanisms to this compound can shed light on the adaptive responses of cancer cells to Topo I inhibition and the complex interplay between the drug, Topo I, and cellular processes mdpi.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound71587955
Chimmitecan
Irinotecan36952
Topotecan60700
SN38146446
Hydroxycamptothecin
Thalidomide5426
5-Fluorouracil (5-FU)3385
Leucovorin (LV)135637

Data Table (Illustrative based on search results - specific quantitative preclinical data for this compound combinations was mentioned but not provided in extractable format):

Combination PartnerPreclinical ModelObserved Effect vs. MonotherapySource
ThalidomideMouse CT26 colon xenograftsSignificant tumor growth inhibition nih.gov
Anti-PD-1 antibodyXenograft modelsAnti-tumor activity researchgate.net

Q & A

Q. How to enhance reproducibility in this compound’s formulation studies?

  • Methodological Answer :
  • Standardized Protocols : Publish step-by-step synthesis/purification methods (e.g., column chromatography gradients) with batch records .
  • Open Data : Deposit NMR/HPLC chromatograms in community databases (e.g., Zenodo) under CC-BY licenses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。